molecular formula C10H15NO B12965654 (R)-2-Methoxy-1-(p-tolyl)ethanamine

(R)-2-Methoxy-1-(p-tolyl)ethanamine

Cat. No.: B12965654
M. Wt: 165.23 g/mol
InChI Key: YEWGYNODIOSGHG-JTQLQIEISA-N
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Description

®-2-Methoxy-1-(p-tolyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-1-(p-tolyl)ethanamine typically involves several steps. One common method starts with the preparation of ®-N-[1-(4-methylphenyl)ethyl]acetamide. This intermediate is then subjected to a series of reactions, including the addition of n-butanol and potassium hydroxide, followed by heating to 100°C for 24 hours. The mixture is then cooled, and the organic layer is separated and concentrated. The final product is obtained through vacuum distillation .

Industrial Production Methods

Industrial production methods for ®-2-Methoxy-1-(p-tolyl)ethanamine are not well-documented in the public domain. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-1-(p-tolyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-2-Methoxy-1-(p-tolyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Methoxy-1-(p-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a specific orientation, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or enzymatic studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methoxy-1-(p-tolyl)ethanamine is unique due to its specific chiral configuration and the presence of both methoxy and amine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-2-methoxy-1-(4-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1

InChI Key

YEWGYNODIOSGHG-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](COC)N

Canonical SMILES

CC1=CC=C(C=C1)C(COC)N

Origin of Product

United States

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